molecular formula C18H23FN4O3 B2706033 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide CAS No. 1286725-04-9

2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

Katalognummer: B2706033
CAS-Nummer: 1286725-04-9
Molekulargewicht: 362.405
InChI-Schlüssel: QCSBLLFZCFSIIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(4-Fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates both imidazolidinone and pyrrolidinone moieties, which are privileged scaffolds in drug discovery. The 4-fluorophenyl group is a common pharmacophore known to enhance biological activity and metabolic stability in therapeutic agents . This compound is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers are directed to this compound for its potential as a key intermediate or a biological probe. Its structural features suggest potential for investigating a range of biological targets. Similar acetamide-functionalized compounds have demonstrated various pharmacological activities in scientific literature, serving as inhibitors for enzymes like viral polymerases and being explored in the synthesis of complex molecules with antimicrobial and anticancer potentials . The presence of the pyrrolidinone group is particularly noteworthy, as this structure is found in inhibitors of enzymes like BACE1, a key target in neurological research . The compound's mechanism of action is dependent on the specific research context, but its design allows for interaction with various enzymatic sites. Handle this product with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3/c19-14-4-6-15(7-5-14)23-12-11-22(18(23)26)13-16(24)20-8-2-10-21-9-1-3-17(21)25/h4-7H,1-3,8-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSBLLFZCFSIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the oxoimidazolidinyl intermediate, followed by the introduction of the fluorophenyl group. The final step involves the coupling of the oxopyrrolidinyl propyl chain to the acetamide backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Effects and Electronic Properties

  • Target Compound: Contains a 4-fluorophenyl group on the imidazolidinone ring and a 2-oxopyrrolidinylpropyl side chain. Fluorine’s electron-withdrawing nature may reduce metabolic oxidation compared to chlorine-containing analogs .
  • Compound (2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) : Substituted with dichlorophenyl and pyrazolyl groups. Chlorine increases lipophilicity but may lead to higher toxicity or slower clearance compared to fluorine .
  • Compound (N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide): Features fluorophenyl and chromenone moieties.

Molecular Conformation and Hydrogen Bonding

  • Target Compound: The imidazolidinone and pyrrolidinone rings may adopt planar or puckered conformations, influencing intermolecular interactions. The amide linker likely participates in hydrogen bonding, similar to ’s dimerization via N–H⋯O bonds .
  • Compound: Exhibits R₂²(10) hydrogen-bonded dimers with a planar amide group. Dihedral angles between aromatic rings (48.45°–80.70°) indicate steric hindrance and reduced coplanarity compared to the target compound’s fluorophenyl-imidazolidinone system .
  • Compound: The chromenone core and pyrazolopyrimidine groups likely enforce rigidity, reducing rotational freedom. Fluorine substituents may stabilize π-stacking interactions .

Comparative Data Table

Property/Feature Target Compound Compound Compound
Aromatic Substituent 4-Fluorophenyl 2,4-Dichlorophenyl 3-Fluorophenyl, Chromenone
Heterocyclic Core Imidazolidinone Pyrazolyl Pyrazolo[3,4-d]pyrimidine
Side Chain 2-Oxopyrrolidinylpropyl None (direct pyrazolyl linkage) Chromenone-ethyl
Hydrogen Bonding Likely N–H⋯O dimerization R₂²(10) dimers observed Not explicitly reported
Synthetic Method Presumed carbodiimide or Pd-catalyzed route EDC-mediated coupling Suzuki-Miyaura cross-coupling
Melting Point Not reported 473–475 K 302–304°C

Key Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorine in the target compound may improve metabolic stability over chlorine in ’s analog, aligning with trends in drug design .
  • Conformational Flexibility: The target compound’s pyrrolidinone side chain could enhance solubility compared to ’s rigid pyrazolyl system.
  • Synthetic Scalability : Transition-metal catalysis () offers advantages for complex heterocycles but may require stricter purification than carbodiimide-based methods () .

Biologische Aktivität

2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a synthetic compound that belongs to the class of oxoimidazolidinyl derivatives. Its unique structure and functional groups suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

IUPAC Name 2[3(4fluorophenyl)2oxoimidazolidin1yl]N[3(2oxopyrrolidin1yl)propyl]acetamide\text{IUPAC Name }2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering signaling pathways and biological responses.

Biological Activities

Research indicates that 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be useful in treating infections.
  • Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines indicate possible anticancer activity.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide.

StudyFocusFindings
Study 1Antimicrobial ActivityShowed inhibition against Gram-positive bacteria.
Study 2Anticancer ActivityInduced apoptosis in specific cancer cell lines.
Study 3Anti-inflammatory EffectsReduced inflammatory markers in vitro.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the oxoimidazolidinyl intermediate.
  • Introduction of the fluorophenyl group.
  • Coupling with the oxopyrrolidinyl propyl chain.

Optimized reaction conditions are crucial for achieving high yields and purity.

Comparison with Similar Compounds

Comparative analysis with similar compounds reveals unique properties:

CompoundStructureBiological Activity
Compound ASimilar oxoimidazolidin structureAntimicrobial
Compound BDifferent functional groupsAnticancer

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, including:

  • Acylation : Use of acetyl chloride with Na₂CO₃ in CH₂Cl₂ under controlled temperatures (e.g., 0–25°C) .
  • Coupling reactions : Polar aprotic solvents (e.g., DMF) and catalysts (e.g., piperidine) to facilitate bond formation .
  • Purification : Gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate .

Q. Key Reaction Conditions Table

StepSolventCatalystTemperatureYield (%)
AcylationCH₂Cl₂Na₂CO₃0–25°C58
CouplingDMFPiperidine60–80°C40–70

Q. What analytical techniques are recommended for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ to confirm backbone structure and substituent positions .
  • Mass Spectrometry (ESI/APCI+) : To verify molecular weight (e.g., m/z 347 [M+H]⁺) .
  • HPLC : For purity quantification (>95% purity threshold) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorogenic assays targeting kinases or proteases implicated in disease pathways .

Advanced Research Questions

Q. How can Design of Experiments (DoE) resolve inconsistencies in synthesis yield across laboratories?

  • Factor screening : Use fractional factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading) .
  • Response surface methodology (RSM) : Optimize parameters like temperature and reaction time to maximize yield .
  • Case study : A 2³ factorial design reduced reaction steps from 8 to 3 while improving yield by 22% .

Q. How should researchers address contradictory bioactivity data in different assay models?

  • Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Meta-analysis : Compare structural analogs (e.g., pyrazole or oxadiazole derivatives) to identify substituent-specific trends .

Q. Structural Analogs and Bioactivity Table

Analog StructureKey ModificationBioactivity TrendReference
Ethyl ester substitutionIncreased lipophilicityEnhanced anticancer IC₅₀
Piperidinyl groupAltered ring conformationReduced antimicrobial activity

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular docking : Simulate binding modes with target proteins (e.g., kinases) to prioritize synthetic targets .
  • Machine learning : Train models on existing bioactivity data to predict novel analogs .

Methodological Guidelines

  • Synthesis Optimization : Prioritize polar aprotic solvents (DMF, DMSO) and stepwise purification to minimize byproducts .
  • Data Validation : Use orthogonal techniques (e.g., NMR + HPLC) to confirm purity and structure .
  • Bioassay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to ensure reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.